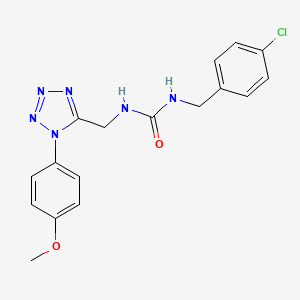

1-(4-chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c1-26-15-8-6-14(7-9-15)24-16(21-22-23-24)11-20-17(25)19-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYOPVUZNBOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a tetrazole moiety, positions it as a candidate for various biological activities, including antimicrobial, anticancer, and receptor modulation.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 372.8 g/mol. The structure includes:

- A chlorobenzyl group

- A methoxyphenyl group

- A tetrazole ring

This combination of functional groups contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrated in vitro antibacterial activity against several strains, including Escherichia coli and Bacillus subtilis . The presence of the tetrazole ring is often linked to enhanced activity due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The tetrazole moiety has been associated with cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values less than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy or chlorinated phenyl groups, enhances the cytotoxic potential .

The biological activity of this compound likely involves interaction with specific receptors or enzymes. It may act as a modulator for various biological pathways by binding to target proteins, thereby influencing cellular signaling cascades . Detailed mechanistic studies are required to elucidate these interactions further.

Study on Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, revealed significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .

Anticancer Activity Assessment

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting moderate cytotoxicity . Further investigation into its apoptotic effects revealed that it induced apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Chlorinated phenyl | Active against E. coli | Moderate activity |

| Compound B | Methoxy-substituted | Active against S. aureus | High cytotoxicity |

| This compound | Chlorobenzyl & methoxyphenyl | Significant activity | Moderate activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Moieties

describes five urea derivatives with tetrazole-phenyl groups, differing in halogen substituents (Table 1). These compounds share the urea core but vary in substituent position and identity (e.g., fluorine, chlorine).

Table 1: Comparison of Urea Derivatives from

Key Observations:

- Substituent Effects on Yield and Melting Points: Chlorine substituents (e.g., 2-chlorophenyl) correlate with higher yields (90%) and higher melting points (253–255°C), likely due to increased crystallinity from halogen interactions .

- Spectral Signatures: All urea derivatives show characteristic N-H stretches (~3300 cm⁻¹) and aryl-halogen vibrations, distinguishing them from non-urea analogs.

Tetrazole Derivatives with Different Functional Groups

and describe sulfonylated tetrazoles with 4-methoxyphenyl-tetrazole motifs (Table 2). These compounds share the 4-methoxyphenyl-tetrazole group with the target compound but feature sulfonyl or cyano groups instead of urea.

Table 2: Sulfonylated Tetrazoles from and

Key Observations:

- Functional Group Impact: Sulfonylated derivatives exhibit lower melting points (e.g., 61.8–62.7°C for 3ca) compared to urea analogs, likely due to reduced hydrogen-bonding capacity.

- Synthetic Yields: Sulfonylation reactions (50–70% yields) are less efficient than urea formations (56–98% in ), possibly due to steric or electronic challenges .

Impact of Halogen and Methoxy Substituents

- Chlorine vs.

- Methoxy Groups: The 4-methoxyphenyl group in the target compound may improve solubility via polar interactions, contrasting with halogenated analogs that prioritize hydrophobic effects .

Research Findings and Discussion

- Substituent Optimization: The 4-methoxyphenyl group balances electronic effects (electron-donating) and solubility, while the 4-chlorobenzyl group enhances stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.